
5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide, also known as MPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTT is a sulfonamide derivative that has a unique chemical structure, which makes it a promising candidate for various research purposes.
Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. The specific structure of 5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide allows for fine-tuning the electronic properties, making it a valuable compound for creating advanced semiconductor materials .
OLEDs Manufacturing
In the manufacturing of organic light-emitting diodes (OLEDs) , thiophene-based molecules play a significant role. Their ability to conduct electricity and emit light upon electrical stimulation is harnessed to produce high-quality display and lighting technologies. The mentioned compound’s molecular structure can be utilized to improve the efficiency and longevity of OLEDs .
Anticancer Agents
Thiophene derivatives exhibit anticancer properties . They can be designed to interact with specific biological targets, potentially leading to new treatments for various cancers. The sulfonamide group in 5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide may enhance its interaction with cancerous cells, providing a pathway for targeted therapy .
Anti-inflammatory Drugs
The compound’s structural features suggest potential anti-inflammatory effects . Thiophene sulfonamides have been studied for their ability to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory medications .
Antimicrobial Activity
Research indicates that thiophene derivatives can have antimicrobial properties . The unique combination of a thiophene ring and a sulfonamide group in this compound could contribute to the creation of new antibiotics or antiseptic agents, addressing the growing concern of antibiotic resistance .
Antihypertensive Treatments
Thiophene compounds are also explored for their antihypertensive effects . They may work by affecting vascular smooth muscle function or influencing the renin-angiotensin system. The specific sulfonamide linkage in 5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide could be beneficial in developing novel blood pressure-lowering drugs .
Anti-atherosclerotic Applications
Given the pharmacological profile of thiophene derivatives, there’s potential for anti-atherosclerotic applications . They might help in preventing or treating atherosclerosis by impacting lipid metabolism or inflammation pathways within the vascular system .
Voltage-gated Sodium Channel Blockers
Lastly, thiophene sulfonamides like this compound could serve as voltage-gated sodium channel blockers . This application is particularly relevant in the development of local anesthetics or treatments for conditions associated with abnormal electrical activity in the nerves .
Propiedades
IUPAC Name |
5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-16-9-10-19(25-16)26(22,23)20-11-5-6-12-21-13-14-24-18(15-21)17-7-3-2-4-8-17/h2-4,7-10,18,20H,5-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURIQPNRKMFBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

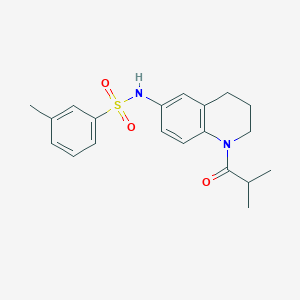
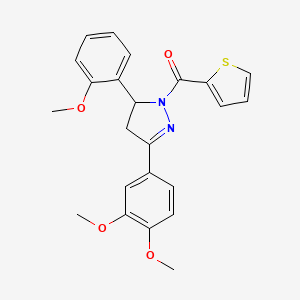
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
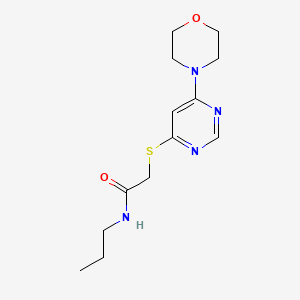
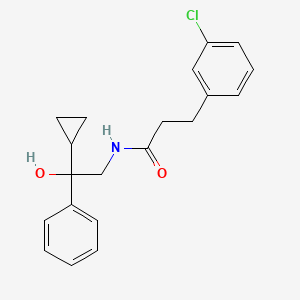
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
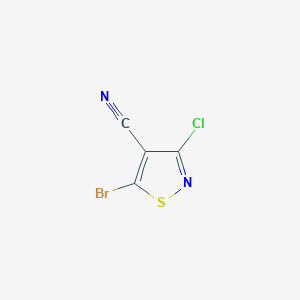
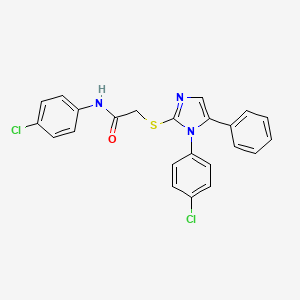

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)